Structural Differentiation from the 2-Hydroxy-N-(2-phenylethyl)benzamide Chemical Starting Point
The parent compound 2-hydroxy-N-(2-phenylethyl)benzamide (compound 1 in Fritzson et al., 2011) weakly inhibits both PfDHODH (21% at 10 μM) and human DHODH (6% at 10 μM) [1]. The target compound incorporates a hydroxamic acid group (N-hydroxy) at the benzamide nitrogen, which was not present in any of the 34 compounds evaluated in the published SAR series, and a 2-phenylethyl substituent at the 5-position, a substitution pattern not covered by the 5-Cl, 5-OMe, 5-Me, or 5-NO2 analogs described in the literature. The introduction of the N-hydroxy group is significant because it converts the amide into a potential zinc-binding hydroxamate, a feature absent in the original PfDHODH-focused salicylamide series.
| Evidence Dimension | Structural features relevant to target engagement |
|---|---|
| Target Compound Data | N-hydroxy (hydroxamic acid) at benzamide nitrogen; 5-(2-phenylethyl) at salicylic C5 |
| Comparator Or Baseline | 2-Hydroxy-N-(2-phenylethyl)benzamide (compound 1): simple amide at nitrogen; H at salicylic C5 position |
| Quantified Difference | Presence vs absence of N-hydroxy group; H vs 2-phenylethyl at C5 — two distinct structural modifications not explored in published PfDHODH SAR |
| Conditions | Structural comparison based on published chemical structures and SAR data |
Why This Matters
Procurement decisions must account for the fact that the target compound simultaneously explores two structural vectors (N-OH and 5-phenylethyl) that have not been jointly characterized in the primary literature; no single commercially available analog provides this combination.
- [1] Fritzson, I., Bedingfield, P. T. P., Sundin, A. P., McConkey, G., & Nilsson, U. J. N-Substituted salicylamides as selective malaria parasite dihydroorotate dehydrogenase inhibitors. Med. Chem. Commun. 2011, 2, 895–898. View Source
